molecular formula C22H18N2O6S B12930701 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine CAS No. 827303-18-4

2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine

Cat. No.: B12930701
CAS No.: 827303-18-4
M. Wt: 438.5 g/mol
InChI Key: NLVWEJNTBSZBHX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

High-resolution NMR spectra provide detailed structural confirmation:

Table 2: Characteristic ¹H NMR chemical shifts (600 MHz, DMSO-d₆)

Proton Environment δ (ppm) Multiplicity Integration
Acridine H4, H5, H6, H8 8.72 Singlet 1H
Acridine H1, H3 8.15 Doublet (J=8.4 Hz) 2H
4-Nitrophenyl aromatic protons 8.21-7.89 Multiplet 4H
Methoxy groups (OCH₃) 3.98 Singlet 6H
Methylene bridge (CH₂SO₂) 4.62 Quartet (J=12.7 Hz) 2H

¹³C NMR (150 MHz, DMSO-d₆):

  • Acridine carbons: 152.8 (C9), 148.3 (C2, C7), 127.1-135.4 (aromatic)
  • Sulfonyl carbon: 58.1 ppm
  • Nitrophenyl carbons: 149.2 (NO₂-adjacent), 124.8-140.1 (aromatic)

Fourier-Transform Infrared (FT-IR) Vibrational Profiling

Table 3: Diagnostic IR absorption bands (KBr pellet)

Vibration Mode Wavenumber (cm⁻¹) Intensity
S=O asymmetric stretch 1352 Strong
S=O symmetric stretch 1167 Strong
NO₂ asymmetric stretch 1524 Strong
NO₂ symmetric stretch 1348 Medium
Acridine C=C stretching 1601 Medium
C-O (methoxy) stretch 1253 Strong

The strong coupling between sulfonyl and nitro group vibrations creates characteristic split absorption bands between 1300-1400 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS analysis reveals the following fragmentation pathway:

Table 4: Major mass spectral fragments (m/z)

m/z Proposed Fragment
489.10 [M+H]⁺ (molecular ion)
348.06 Loss of 4-nitrophenylsulfonyl
302.12 Acridine core + methoxy groups
182.08 Protonated 4-nitrobenzyl fragment

The base peak at m/z 302.12 corresponds to the dimethoxyacridine cation formed through cleavage of the C-S bond. Subsequent loss of methoxy groups generates ions at m/z 274.09 and 246.07.

Properties

CAS No.

827303-18-4

Molecular Formula

C22H18N2O6S

Molecular Weight

438.5 g/mol

IUPAC Name

2,7-dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine

InChI

InChI=1S/C22H18N2O6S/c1-29-16-7-9-20-18(11-16)22(19-12-17(30-2)8-10-21(19)23-20)31(27,28)13-14-3-5-15(6-4-14)24(25)26/h3-12H,13H2,1-2H3

InChI Key

NLVWEJNTBSZBHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine typically involves the reaction of 2,7-dimethoxyacridine with 4-nitrobenzylsulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures, including NMR, HPLC, and LC-MS analyses .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Key Observations:

Methoxy Groups: The 2,7-dimethoxy configuration in the target compound may improve solubility compared to non-methoxy derivatives like 9-phenylacridine , while retaining mutagenic risks inherent to acridines .

Methylsulfonyl vs. Direct Aryl Substitution : The methylsulfonyl linker in the target compound distinguishes it from 9-(4-nitrophenyl)acridine (), likely altering steric and electronic interactions with biological targets.

Nitro Group Position : The para-nitro group in the target compound contrasts with ortho-nitro derivatives (e.g., 6-Chloro-9-(2-nitrophenylsulfonyl)purine), which exhibit distinct conformational effects in crystallography .

Reactivity and Stability

  • Sulfonyl Group Reactivity: Methylsulfonyl substituents in quinoline derivatives are susceptible to nucleophilic displacement in alkaline conditions .
  • Synthesis Pathways : The synthesis of 9-substituted acridines often involves nucleophilic aromatic substitution or coupling reactions (e.g., LiAlH₄/AlCl₃-mediated methods for bis-acridines) . The target compound’s synthesis may require regioselective sulfonylation, as ortho-substitution is favored under acidic conditions .

Physical and Crystallographic Properties

  • Crystal Packing : Derivatives like 6-Chloro-9-(2-nitrophenylsulfonyl)purine exhibit intermolecular π-stacking and hydrogen bonding influenced by nitro positioning . The para-nitro group in the target compound may reduce steric hindrance compared to ortho derivatives.

Biological Activity

2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine is a synthetic compound belonging to the acridine family. Its unique structural features include methoxy groups at positions 2 and 7 and a sulfonyl group attached to a 4-nitrophenyl moiety at position 9. Acridines are known for their diverse biological activities, particularly in medicinal chemistry, where they have shown potential as anticancer agents, antimicrobial agents, and more.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O6S, with a molecular weight of approximately 438.5 g/mol. The presence of the nitrophenyl group is expected to enhance its reactivity and biological activity.

PropertyValue
Molecular Formula C22H18N2O6S
Molecular Weight 438.5 g/mol
CAS Number 827303-18-4
IUPAC Name This compound

The biological activity of acridine derivatives often involves their ability to intercalate into DNA, disrupting its structure and inhibiting the activity of topoisomerase enzymes. This mechanism leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The nitro group can also undergo bioreduction to form reactive intermediates that may damage cellular components.

Anticancer Activity

Research indicates that acridine derivatives possess significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by enhancing caspase activity and causing cell cycle arrest.

A study highlighted that certain acridine derivatives exhibited effective inhibition of microtubule assembly and induced morphological changes in breast cancer MDA-MB-231 cells at concentrations as low as 1.0 μM . Additionally, these compounds were shown to enhance caspase-3 activity significantly at higher concentrations, confirming their potential as apoptosis-inducing agents.

Antimicrobial Properties

Acridine derivatives have also been explored for their antimicrobial and antiviral properties. The unique combination of functional groups in this compound may contribute to its effectiveness against various pathogens.

Case Studies

  • Study on Antitumor Efficacy : A critical review on acridines as anti-tumor agents summarized breakthroughs in their chemistry and biological activities. It was noted that acridines could inhibit topoisomerase II, leading to apoptosis in cancer cells .
  • Cell Cycle Analysis : In a study involving various acridine derivatives, significant cytotoxicity was observed in human lung adenocarcinoma cells (A549) with IC50 values indicating strong anticancer potential . These findings support the hypothesis that structural modifications in acridines can enhance their therapeutic efficacy.

Comparative Analysis

The uniqueness of this compound can be understood by comparing it with other similar compounds:

CompoundKey FeaturesUnique Aspects
This compound Methoxy and nitrophenyl groups; sulfonyl functionalityPotentially unique reactivity due to sulfonyl group
9-Aminoacridine Anticancer activity via DNA intercalationLacks additional functional groups
Acriflavine Antiseptic with antitumor effectsPrimarily used as an antiseptic
Dactinomycin Strong DNA intercalator used in chemotherapyNatural product with broad spectrum activity

Q & A

Q. What synthetic methods are commonly used to prepare 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine derivatives?

The compound is synthesized via a microwave-assisted Friedländer reaction using trifluoroacetic acid (TFA) as a catalyst. This method reduces reaction times to 2–7 minutes (vs. 2–3 hours under conventional heating) and achieves yields of 70–92%. Key starting materials include substituted benzophenones and cyclic ketones (e.g., cyclohexanone) .

Q. How is the anti-tubercular activity of this acridine derivative evaluated?

Activity is assessed through:

  • Minimum Inhibitory Concentration (MIC) : Determined against Mycobacterium tuberculosis (Mtb) H37Rv and drug-resistant strains (e.g., isoniazid-, rifampin-resistant) using 96-well microdilution plates under CLSI guidelines .
  • Minimum Bactericidal Concentration (MBC) : Compounds are tested at 10× MIC to confirm bactericidal effects, with colony-forming unit (CFU) counts on agar plates .
  • Low-Oxygen Recovery Assay (LORA) : Evaluates activity against non-replicating Mtb under anaerobic conditions .

Q. What analytical techniques confirm the structural integrity of synthesized derivatives?

1H/13C NMR, mass spectrometry, and elemental analysis are standard. For example, compound 9 (a cyclopenta[b]quinoline derivative) showed characteristic NMR peaks at δ 4.09 (CH2) and 9.34 ppm (aromatic protons), with elemental analysis matching C22H14ClN .

Q. How is cytotoxicity assessed for these compounds?

Cytotoxicity is measured via MTT assays using murine macrophage (J774) cell lines. Compounds like 9 and 14 showed >80% cell viability at low concentrations (≤25 µg/mL) but exhibited toxicity at higher doses (>50 µg/mL) .

Advanced Research Questions

Q. How do structural modifications influence anti-tubercular potency and selectivity?

  • Substituent Effects : Nitro groups enhance DNA intercalation, while methoxy groups improve solubility. For example, compound 13 (with a nitro group) showed MIC = 44.35 µM against Mtb H37Rv, outperforming analogs with halogens .
  • Scaffold Rigidity : Fused quinoline-acridine hybrids (e.g., compound 9) exhibit stronger Mtb inhibition due to enhanced planar geometry for DNA binding .

Q. How can discrepancies in MIC values under aerobic vs. anaerobic conditions be resolved?

LORA testing under anaerobic conditions revealed that compounds like 9 and 13 had 2–4× higher MICs compared to aerobic assays, suggesting reduced efficacy against non-replicating Mtb. In contrast, compound 14 maintained consistent MICs, indicating oxygen-independent mechanisms .

Q. What strategies mitigate cytotoxicity while retaining anti-TB activity?

  • Positional Isomerism : Shifting substituents (e.g., methoxy groups from C-2 to C-7) reduces macrophage toxicity while maintaining MIC values .
  • Prodrug Design : Masking sulfonyl groups with enzymatically cleavable moieties (e.g., ester linkages) improves selectivity .

Q. How do these derivatives overcome drug resistance in Mtb strains?

Compound 9 showed MBC = 50 µg/mL against rifampin-resistant Mtb, likely by targeting lipid biosynthesis or redox pathways instead of RNA polymerase. This bypasses traditional resistance mechanisms .

Q. What in vitro models best predict in vivo efficacy?

  • Intracellular Assays : J774 macrophages infected with Mtb H37Rv are used to mimic host-pathogen interactions. Compound 9 reduced intracellular CFUs by 2.5 log units, comparable to rifampin .
  • Hypoxic Models : LORA and Wayne models simulate granuloma-like conditions to prioritize compounds active against persistent Mtb .

Q. How can computational methods optimize acridine derivatives?

  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with MIC values to prioritize nitro or sulfonyl groups .
  • Molecular Docking : Predict DNA intercalation efficiency using acridine’s planar structure and electrostatic potential maps .

Data Contradictions and Resolutions

  • Activity vs. Toxicity : While compound 9 showed potent anti-TB activity (MIC = 73.41 µM), its cytotoxicity at high doses necessitates structural refinement .
  • LORA Inconsistencies : Compound 14’s unchanged MIC under anaerobic conditions suggests a unique mechanism (e.g., targeting cell wall synthesis) distinct from 9 and 13 .

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